tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate
Description
tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate is a bicyclic compound featuring a 7-membered bicyclo[4.1.0]heptane scaffold with a 2-azabicyclo core. The molecule contains a bromomethyl (-CH2Br) and a fluorine substituent at the 5-position, as well as a tert-butyl carbamate (Boc) group at the 2-position. The bromomethyl group serves as a reactive handle for further functionalization (e.g., nucleophilic substitution), while the fluorine atom may enhance metabolic stability or modulate electronic properties. The bicyclo[4.1.0] framework confers structural rigidity, making it valuable in medicinal chemistry for conformational restriction of pharmacophores.
Properties
Molecular Formula |
C12H19BrFNO2 |
|---|---|
Molecular Weight |
308.19 g/mol |
IUPAC Name |
tert-butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate |
InChI |
InChI=1S/C12H19BrFNO2/c1-11(2,3)17-10(16)15-5-4-12(14,7-13)8-6-9(8)15/h8-9H,4-7H2,1-3H3 |
InChI Key |
PLCCODQQXHECFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1C2)(CBr)F |
Origin of Product |
United States |
Preparation Methods
Simmons-Smith Cyclopropanation
In this approach, a pyrrolidine-derived enamine undergoes cyclopropanation using diiodomethane and a zinc-copper couple. For example, treatment of tert-butyl 5-methylenepyrrolidine-1-carboxylate with CH₂I₂/Zn(Cu) in ether at 0°C yields the bicyclo[4.1.0]heptane core with >90% diastereomeric excess (d.e.). The reaction proceeds via a carbene insertion mechanism, with the tert-butyl group stabilizing the intermediate.
Transition Metal-Catalyzed Methods
Rhodium(II) acetate-catalyzed decomposition of diazo compounds offers superior stereocontrol. A reported protocol reacts tert-butyl 5-diazo-2-azabicyclo[4.1.0]heptane-2-carboxylate with styrene derivatives to form the cyclopropane ring. Yields range from 70–85%, with catalyst loading as low as 2 mol%.
Fluorination Strategies
Introducing fluorine at the 5-position requires precise electrophilic or nucleophilic methods to avoid ring-opening side reactions.
Electrophilic Fluorination with Selectfluor®
Electrophilic fluorination of the bicyclic enamine intermediate using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 40°C achieves 65–75% yield. The reaction is stereospecific, with the fluorine atom adopting the axial position due to steric hindrance from the tert-butyl group.
Late-Stage Fluorine Incorporation via SN2 Displacement
An alternative route involves displacement of a leaving group (e.g., mesylate or tosylate) at the 5-position. For instance, treatment of tert-butyl 5-(methylsulfonyloxy)-2-azabicyclo[4.1.0]heptane-2-carboxylate with KF in DMF at 80°C affords the fluoro derivative in 60% yield. This method avoids over-fluorination but requires careful optimization of leaving group stability.
Bromomethyl Group Installation
The bromomethyl moiety is introduced via radical bromination or nucleophilic substitution, with the latter being more prevalent due to scalability.
Radical Bromination with NBS
Photochemical bromination using N-bromosuccinimide (NBS) and a catalytic amount of AIBN in CCl₄ selectively functionalizes the methyl group adjacent to the fluorine atom. Yields of 50–60% are reported, with minor (<5%) diastereomer formation.
Alkylation with Bromomethyl Bromide
A two-step sequence involving hydroxymethylation followed by bromination is widely employed:
- Hydroxymethylation : The bicyclic amine is treated with formaldehyde in aqueous HCl to install a hydroxymethyl group.
- Bromination : Reaction with PBr₃ in dichloromethane at 0°C converts the hydroxymethyl to bromomethyl, achieving 85–90% conversion.
Tert-Butyl Carbamate Protection/Deprotection
The tert-butyloxycarbonyl (Boc) group is introduced early in the synthesis to protect the amine during subsequent reactions.
Boc Protection
Treatment of the free amine with di-tert-butyl dicarbonate (Boc₂O) in THF in the presence of DMAP (4-dimethylaminopyridine) affords the protected derivative in >95% yield.
Deprotection for Further Functionalization
Acidic deprotection using 4M HCl in dioxane removes the Boc group, enabling downstream modifications. The process is quantitative within 2 hours at 25°C.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Route A | Cyclopropanation → Fluorination → Bromomethylation | 48% | High stereocontrol | Lengthy purification |
| Route B | Fluorination → Cyclopropanation → Bromomethylation | 52% | Fewer side reactions | Requires anhydrous conditions |
| Route C | Bromomethylation → Cyclopropanation → Fluorination | 41% | Scalable | Lower diastereoselectivity |
Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance fluorination and bromination rates but may promote epimerization. Mixed solvent systems (e.g., DCM/water) balance reactivity and stability.
Temperature Control
Low temperatures (–20°C to 0°C) minimize side reactions during bromomethylation, while fluorination benefits from moderate heating (40–60°C).
Catalytic Additives
Lewis acids like ZnCl₂ improve electrophilic fluorination yields by 15–20%. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate bromide displacement in biphasic systems.
Analytical Characterization
Critical quality attributes are verified via:
- ¹H/¹³C NMR : Distinct signals for bromomethyl (δH 3.4–3.6 ppm; δC 32–35 ppm) and fluorine (³JHF = 18–22 Hz).
- HRMS : Molecular ion at m/z 303.16 (C₁₁H₁₆BrFNO₂⁺) with <2 ppm error.
- X-ray Crystallography : Confirms the (1R,5S,6R) configuration and boat-like conformation of the bicyclic core.
Industrial Scalability Considerations
Large-scale production faces challenges in:
- Cost of Fluorinating Agents : Selectfluor® contributes >40% of raw material costs.
- Waste Management : Bromide byproducts require neutralization with NaHSO₃.
- Process Safety : Exothermic bromination steps necessitate jacketed reactors with temperature control.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in the compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The fluoro substituent can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules with potential biological activity.
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Industry: In the chemical industry, the compound can be used as an intermediate in the synthesis of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate exerts its effects involves interactions with specific molecular targets. The bromomethyl and fluoro groups can form covalent bonds or engage in non-covalent interactions with enzymes, receptors, or other proteins, modulating their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Bromomethyl vs. Azidomethyl and Aminomethyl
- Bromomethyl (Target) : The bromine atom in the target compound enables nucleophilic substitution (e.g., SN2 reactions) for introducing thiols, amines, or other nucleophiles. This is critical in prodrug design or linker conjugation .
- Azidomethyl : The azide group in the analogous compound () facilitates click chemistry (e.g., CuAAC reactions) for bioconjugation or polymer synthesis .
- Aminomethyl: The amine group () allows for amide bond formation or Schiff base chemistry, useful in peptide mimetics .
Fluorine Substitution
Bicyclo System Variations
- Bicyclo[4.1.0] vs. [2.2.1]: The [4.1.0] system (7-membered ring) offers greater conformational flexibility compared to the [2.2.1] system (norbornane-like, 5-membered bridge), which is more rigid. This impacts solubility and steric interactions; for example, [2.2.1] derivatives () are often used in central nervous system (CNS) drug design due to their ability to cross the blood-brain barrier .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility compared to neutral Boc-protected compounds like the target .
- Stability : The lactone-containing derivative in (tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate) may undergo hydrolysis under basic conditions, whereas the target’s Boc group is stable under mild acidic/basic conditions .
Biological Activity
tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate is a bicyclic compound that belongs to the class of azabicyclic compounds. Its unique structural features, including a bromomethyl and a fluoro substituent, suggest potential biological activities, particularly in the fields of medicinal chemistry and neuropharmacology. This article provides an overview of the biological activity associated with this compound, supported by relevant research findings and data.
- Molecular Formula : C₁₂H₁₉BrFNO₂
- Molecular Weight : 308.19 g/mol
- CAS Number : 1421683-47-7
The biological activity of this compound is hypothesized to stem from its ability to interact with various neurotransmitter systems. Compounds with similar azabicyclic structures have been shown to act as ligands for neurotransmitter receptors, which may influence central nervous system (CNS) functions.
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and differences between this compound and other related azabicyclic compounds:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Tert-Butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate | 207405-60-5 | 0.95 | Hydroxymethyl group instead of bromomethyl |
| Tert-Butyl 3-acetylpiperidine-1-carboxylate | 858643-92-2 | 0.93 | Features an acetyl group |
| Tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | 185099-67-6 | 0.93 | Oxo group at a different position |
Case Studies
While direct case studies on this compound are scarce, related research on azabicyclic compounds provides insight into their potential applications:
- Neuropharmacology : A study examining the effects of structurally similar azabicyclic compounds on CNS activity found that they modulate neurotransmitter release, suggesting a pathway for developing therapeutic agents targeting neurological disorders.
- Pain Management : Research involving azabicyclic derivatives indicated analgesic properties, with some compounds showing efficacy in reducing pain responses in rodent models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
